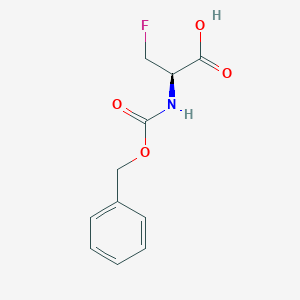

(R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-fluoro-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFJJOJQOPXMPP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Cbz-(R)-3-fluoroalanine

Introduction: The Strategic Value of Fluorination in Peptide and Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity.[1][2] N-Carbobenzyloxy-(R)-3-fluoroalanine (N-Cbz-(R)-3-fluoroalanine) is a chiral building block of significant interest, combining the well-established utility of the Cbz protecting group in peptide synthesis with the unique electronic properties of a fluorinated amino acid.[3][4] The Cbz group provides stability and allows for controlled deprotection, making it a valuable asset in the synthesis of complex peptides and pharmaceutical intermediates.[5][6] The presence of the fluorine atom on the β-carbon of the alanine side chain can induce favorable conformational changes and block metabolic degradation pathways, making this compound a valuable precursor for creating peptides with enhanced therapeutic potential.[1]

This guide provides a comprehensive overview of the core physicochemical properties of N-Cbz-(R)-3-fluoroalanine, offers detailed protocols for its characterization, and discusses the scientific rationale behind these experimental choices. It is intended for researchers and drug development professionals who require a deep understanding of this compound for its effective application in synthesis and development workflows.

I. Core Physicochemical and Structural Properties

While extensive experimental data for N-Cbz-(R)-3-fluoroalanine is not broadly published, we can deduce its fundamental properties from its constituent parts—the N-Cbz-alanine scaffold and the effects of β-fluorination.

Chemical Structure and Composition

The foundational step in characterizing any chemical entity is to establish its structure and molecular formula.

Caption: Figure 1: Chemical Structure of N-Cbz-(R)-3-fluoroalanine.

Based on this structure, we can determine the following core attributes:

| Property | Value | Source |

| IUPAC Name | (R)-2-(Benzyloxycarbonylamino)-3-fluoropropanoic acid | Derived from structure |

| Molecular Formula | C₁₁H₁₂FNO₄ | Derived from structure[7][8][9] |

| Molecular Weight | 241.22 g/mol | Calculated from formula |

| Chirality | (R)-enantiomer at the α-carbon | As specified |

| Physical State | Expected to be a white to off-white solid | Inferred from analogous compounds like N-Cbz-L-alanine[9] |

Predicted Physicochemical Data

The following table summarizes key physicochemical parameters, with values for the parent compound, 3-fluoroalanine, provided for context. The Cbz group will significantly alter these properties, generally increasing lipophilicity.

| Parameter | Predicted Value (N-Cbz-(R)-3-fluoroalanine) | Reference Value (3-Fluoroalanine) | Notes |

| Melting Point (°C) | 80 - 100 (estimated) | ~30 K (170 °C) (Joback Method)[10] | The melting point of N-Cbz-L-alanine is 85-87 °C.[11] The introduction of fluorine may slightly alter crystal packing and melting point. |

| logP (Octanol/Water Partition Coeff.) | 1.5 - 2.5 (estimated) | -0.632 (Crippen Method)[10] | The benzyl and Cbz groups are hydrophobic, significantly increasing the logP value compared to the unprotected amino acid. An experimental approach is necessary for an accurate value.[12] |

| Solubility | Soluble in organic solvents (MeOH, DMF, DMSO), sparingly soluble in water | Water Soluble[10] | The hydrophobic Cbz group will dominate solubility, making it highly soluble in common organic solvents used for peptide synthesis. Solubility in aqueous buffers is expected to be low but pH-dependent due to the carboxylic acid group. |

| pKa | ~3.5 - 4.0 (Carboxylic Acid) | Not specified | The pKa of the carboxylic acid is expected to be similar to other N-protected amino acids.[11] The electron-withdrawing effect of the fluorine atom may slightly lower the pKa compared to N-Cbz-alanine. |

II. Experimental Protocols for Physicochemical Characterization

To ensure the quality and suitability of N-Cbz-(R)-3-fluoroalanine for research and development, a series of analytical experiments are required. The following protocols are designed to be self-validating, providing a comprehensive characterization of the compound.

Workflow for Material Characterization

The logical flow for characterizing a new batch of N-Cbz-(R)-3-fluoroalanine should follow a sequence of identity, purity, and physical property confirmation.

Caption: Figure 2: Workflow for Physicochemical Characterization.

Protocol 1: Identity Confirmation via NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, confirming the compound's structural integrity. Mass Spectrometry (MS) confirms the molecular weight.

Step-by-Step Methodology:

-

Sample Preparation:

-

For ¹H and ¹³C NMR, dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For MS, prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals:

-

A multiplet around 7.3 ppm corresponding to the 5 aromatic protons of the benzyl group.[13]

-

A singlet around 5.1 ppm for the two benzylic protons (CH₂).[13]

-

A doublet of doublets for the fluorinated methylene group (CH₂F), split by both the adjacent proton and the fluorine atom.

-

A multiplet for the α-proton (CH), coupled to the adjacent protons and potentially showing long-range coupling to fluorine.

-

A broad singlet for the NH proton.

-

A broad singlet for the carboxylic acid proton (if not in a protic solvent).

-

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a ¹⁹F NMR spectrum. This is a crucial experiment to confirm the presence and environment of the fluorine atom.

-

Expected Signal: A triplet of doublets (or more complex multiplet) corresponding to the single fluorine atom, split by the two geminal protons and the vicinal α-proton.

-

-

Mass Spectrometry:

-

Analyze the sample using Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Expected Ions:

-

Negative Mode: [M-H]⁻ at m/z 240.07.

-

Positive Mode: [M+H]⁺ at m/z 242.08 or [M+Na]⁺ at m/z 264.06.

-

-

Protocol 2: Purity and Enantiomeric Excess Determination by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A chiral HPLC method is essential to confirm the enantiomeric purity of the (R)-enantiomer.

Step-by-Step Methodology:

-

Reverse-Phase HPLC for Purity:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). For example, start at 30% B, ramp to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the benzene ring).

-

Analysis: Integrate the peak areas to determine the percentage purity.

-

-

Chiral HPLC for Enantiomeric Excess:

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).

-

Mobile Phase: An isocratic mixture of hexane and isopropanol, often with a small amount of TFA. The exact ratio must be optimized.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The (R)- and (S)-enantiomers should resolve into two separate peaks. Calculate the enantiomeric excess (% ee) using the formula: [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

-

Protocol 3: Determination of Melting Point

Rationale: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting range typically signifies high purity.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of the dry solid.

-

Measurement:

-

Pack the powder into a capillary tube to a depth of 2-3 mm.

-

Place the tube in a calibrated melting point apparatus.

-

Heat at a slow rate (1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

Protocol 4: Solubility Assessment

Rationale: Understanding the solubility profile is critical for designing reaction conditions, purification procedures, and formulation strategies.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of solvents relevant to its intended use (e.g., water, phosphate-buffered saline (PBS), methanol, dichloromethane, N,N-dimethylformamide (DMF)).

-

Procedure:

-

Add a known mass (e.g., 1 mg) of the compound to a vial.

-

Add the solvent in small, measured increments (e.g., 100 µL) with vortexing after each addition.

-

Visually observe for complete dissolution.

-

Classify the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) and quantitatively if possible (e.g., >10 mg/mL).

-

III. Handling, Storage, and Stability

3.1. Handling and Safety:

-

As with all fine chemicals, N-Cbz-(R)-3-fluoroalanine should be handled in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

-

While this compound is not as hazardous as hydrofluoric acid, organofluorine compounds require careful handling.[14] Avoid inhalation of dust and contact with skin and eyes.

3.2. Storage and Stability:

-

Storage Conditions: For long-term storage, the compound should be kept in a tightly sealed container at 2-8 °C, protected from light and moisture.[15]

-

Stability Profile: N-Cbz-amino acids are generally stable under neutral and acidic conditions but are susceptible to cleavage by strong bases or catalytic hydrogenation (which removes the Cbz group).[5][9] The C-F bond is very strong and not expected to degrade under standard laboratory conditions.[1] A long-term stability study, assaying purity by HPLC at set time points, is recommended to establish a retest date.

IV. Conclusion

N-Cbz-(R)-3-fluoroalanine is a specialized chemical building block with significant potential in the development of novel peptides and pharmaceuticals. Its physicochemical properties are dictated by the interplay between the robust Cbz protecting group and the electronically unique fluorine atom. While direct experimental data is sparse, a thorough characterization based on the protocols outlined in this guide will ensure its identity, purity, and suitability for downstream applications. A systematic approach to its analysis, grounded in established analytical techniques, is paramount for its successful implementation in any research or development program.

References

-

Cheméo. 3-Fluoroalanine - Chemical & Physical Properties. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22799335, Fluoroalanine. Available from: [Link].

-

ResearchGate. 19F‐NMR spectra for N‐Fmoc‐protected 3c. Available from: [Link].

-

Pharmaffiliates. High Purity N-Cbz-D-Alanine: Synthesis, Applications, and Quality Control. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75313, N-Benzyloxycarbonyl-beta-alanine. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53384498, N-Cbz-L-leucyl-L-alanine benzyl ester. Available from: [Link].

-

Princeton University. Fluorine Safety Information. Available from: [Link].

-

Drennan, C. L., et al. "Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering." PubMed, 2015. Available from: [Link].

-

AAPPTEC. Handling and Storage of Peptides - FAQ. Available from: [Link].

-

Raboni, S., et al. "Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis." Nature Communications, 2022. Available from: [Link].

-

Baskin, J. M., et al. "Experimental lipophilicity scale for coded and noncoded amino acid residues." Proceedings of the National Academy of Sciences, 2021. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Advantage: Leveraging N-Cbz-L-Ala-L-Ala-OH for Research and Development. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 93242, beta-fluoro-L-alanine. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 736104, N-carbobenzyloxyalanine. Available from: [Link].

-

Al-Tel, T. H., et al. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Molecules, 2023. Available from: [Link].

-

University of Alabama at Birmingham. Safe Handling, Storage and Disposal of Hydrofluoric Acid. Available from: [Link].

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link].

-

Organic Chemistry Portal. Cbz-Protected Amino Groups (PDF). Available from: [Link].

-

University of Wisconsin-Milwaukee. Specific Chemical Handling and Storage. Available from: [Link].

-

Liu, C. C., et al. "Experimental methods for scanning unnatural amino acid mutagenesis." Methods in Molecular Biology, 2011. Available from: [Link].

-

Ambros, A. M., et al. "Synthesis and characterization of L-3-(pentafluorophosphato-difluoromethyl)-alanine, a structural and functional mimetic of phosphoserine." ChemRxiv, 2025. Available from: [Link].

Sources

- 1. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Fluoroalanine | C3H6FNO2 | CID 22799335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-CBZ-L-Alanine(1142-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. 3-Fluoroalanine - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

- 12. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. N-Cbz-D-Alanine(26607-51-2) 1H NMR [m.chemicalbook.com]

- 14. uab.edu [uab.edu]

- 15. peptide.com [peptide.com]

An In-depth Technical Guide to the Stereoselective Synthesis of (R)-N-Cbz-beta-fluoroalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-N-Cbz-β-fluoroalanine

(R)-N-Cbz-β-fluoroalanine is a chiral, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the β-position of alanine introduces unique stereoelectronic properties that can profoundly influence the biological activity and metabolic stability of peptides and small molecule therapeutics. Fluorine, being the most electronegative element, can alter the acidity of neighboring protons, modulate conformational preferences, and block sites of metabolic oxidation.[1] The carboxybenzyl (Cbz) protecting group on the nitrogen atom makes this molecule a valuable building block for solid-phase and solution-phase peptide synthesis, allowing for its site-specific incorporation into novel peptide-based drug candidates. This guide provides a detailed overview of the most effective and reliable methods for the synthesis of (R)-N-Cbz-β-fluoroalanine, with a focus on stereochemical control and practical experimental considerations.

Synthetic Strategies: A Comparative Analysis

The synthesis of β-fluorinated amino acids can be approached through several methodologies, including enzymatic synthesis and the use of fluorinated building blocks.[2][3] However, for the stereoselective synthesis of (R)-N-Cbz-β-fluoroalanine, the most direct and widely employed strategy involves the nucleophilic fluorination of a chiral precursor derived from serine. This approach is favored due to the ready availability of enantiomerically pure serine and the well-established methods for its chemical manipulation.

Core Synthetic Strategy: Nucleophilic Fluorination of (R)-Serine Derivatives

The cornerstone of this approach is the conversion of the hydroxyl group of an N-protected (R)-serine derivative into a C-F bond. This is typically achieved using a nucleophilic fluorinating agent, with diethylaminosulfur trifluoride (DAST) and its analogues being the reagents of choice.[1] The reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the β-carbon. Therefore, to obtain the (R)-configuration in the final product, the synthesis must commence with (S)-serine. However, for the synthesis of (R)-N-Cbz-β-fluoroalanine, starting with (R)-serine is also possible, and the stereochemistry will be retained if a double inversion mechanism is operative, or if the reaction proceeds with retention, which can sometimes be influenced by neighboring group participation. For the purpose of this guide, we will focus on the direct fluorination of an (R)-serine derivative.

The overall synthetic workflow can be visualized as follows:

Sources

- 1. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Practical synthesis of fluorine-containing α- and β-amino acids: recipes from Kiev, Ukraine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Definitive Structure Elucidation of Cbz-protected (R)-3-fluoroalanine

Preamble: The Imperative of Structural Certainty in Fluorinated Amino Acid Synthesis

The strategic incorporation of fluorinated amino acids into peptides and pharmaceutical agents is a cornerstone of modern drug discovery. The fluorine atom, with its unique steric and electronic properties, can profoundly influence molecular conformation, metabolic stability, and binding affinity. (R)-3-fluoroalanine, in particular, serves as a critical chiral building block. Its successful synthesis and integration into a lead candidate, however, are predicated on an unambiguous confirmation of its structure. The presence of the widely-used carboxybenzyl (Cbz) protecting group, essential for controlled peptide synthesis, adds another layer of complexity to the analytical challenge.[1][2][]

This guide eschews a generic, templated approach. Instead, it presents a holistic and logical workflow, grounded in field experience, for the complete structural characterization of Cbz-protected (R)-3-fluoroalanine. We will navigate the causality behind each analytical choice, demonstrating how a multi-technique, orthogonal strategy creates a self-validating system that ensures absolute confidence in the final structure.

Caption: Overall workflow for the synthesis and structure elucidation of Cbz-(R)-3-fluoroalanine.

Part 1: Foundational Analysis - Mass Spectrometry

Expertise & Experience: Before investing significant time in detailed spectroscopic analysis, the first step is always to confirm that the molecule of interest has been synthesized at the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. We opt for a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion, providing a clean and accurate mass measurement.[4]

Trustworthiness through Self-Validation: The power of HRMS lies in its precision. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can determine the elemental composition and unequivocally differentiate our target compound from potential impurities with the same nominal mass. For Cbz-(R)-3-fluoroalanine (C₁₁H₁₂FNO₄), the expected exact mass provides a rigid validation gate. Unlike chlorine or bromine, fluorine is monoisotopic, so we do not expect to see a characteristic M+2 peak.[5][6][7] The validation comes from the extreme accuracy of the mass measurement itself.

Table 1: Predicted HRMS Data for C₁₁H₁₂FNO₄

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₁H₁₃FNO₄]⁺ | 242.0823 |

| [M+Na]⁺ | [C₁₁H₁₂FNNaO₄]⁺ | 264.0642 |

| Key Fragment [M-C₇H₇]⁺ | [C₄H₆FNO₄]⁺ (Loss of benzyl) | 151.0275 |

| Key Fragment [M-C₈H₇O₂]⁺ | [C₃H₅FNO₂]⁺ (Loss of Cbz group) | 106.0299 |

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Ionization: Use positive ion mode ESI. Typical conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Analysis: Compare the measured m/z of the most abundant ions to the calculated values for the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts. The measured mass should be within 5 ppm of the calculated value.

Part 2: The Core Analysis - Multinuclear NMR Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed covalent structure of an organic molecule. For a fluorinated compound, a multinuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial; it is essential. The data from these experiments are synergistic, providing a complete and cross-validated picture of atomic connectivity. The presence of the chiral center renders the adjacent CH₂F protons diastereotopic, a key feature we expect to observe and confirm.

¹H NMR: Mapping the Proton Framework

The proton NMR spectrum provides the initial scaffold. We anticipate distinct signals for the aromatic Cbz protons, the benzylic CH₂, and the core alanine fragment. The key diagnostic region will be the signals for the α-proton (CH) and the β-protons (CH₂F), whose coupling patterns will be complicated by both H-H and H-F interactions.

¹⁹F NMR: The Fluorine Reporter

Causality: ¹⁹F NMR is exceptionally informative due to the nucleus's 100% natural abundance, high sensitivity, and a wide chemical shift range that makes it highly sensitive to the local electronic environment.[8][9][10] The signal for our single fluorine atom will provide unambiguous confirmation of its presence and, through its coupling to neighboring protons, its precise location in the molecule. The expected multiplicity is a triplet of doublets (td), arising from a large geminal coupling to the two CH₂ protons (~47 Hz) and a smaller vicinal coupling to the single α-proton (~20-25 Hz).

¹³C and 2D NMR: Confirming the Carbon Skeleton and Connectivity

The ¹³C NMR spectrum confirms the number of unique carbon environments. The carbon attached to fluorine will exhibit a very large one-bond C-F coupling constant (¹JCF ≈ 170-180 Hz), which is a definitive diagnostic marker. To tie all the data together, a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is performed. This experiment correlates each proton signal with the signal of the carbon it is directly attached to, serving as an authoritative cross-check of all assignments.

Caption: Key J-coupling relationships in the Cbz-(R)-3-fluoroalanine core structure.

Table 2: Predicted NMR Spectroscopic Data (500 MHz, CDCl₃)

| Group | ¹H δ (ppm), Mult., J (Hz) | ¹³C δ (ppm), J (Hz) | ¹⁹F δ (ppm), Mult., J (Hz) | HSQC Correlation |

| Cbz-Ar | 7.30-7.40 (m, 5H) | 128.0-128.5, 136.0 | N/A | Yes |

| Cbz-CH₂ | 5.15 (s, 2H) | 67.5 | N/A | Yes |

| NH | 5.40 (d, J=8.0, 1H) | N/A | N/A | No |

| α-CH | 4.60 (m, 1H) | 52.5 (d, ²JCF=20) | N/A | Yes |

| β-CH₂F | 4.55-4.75 (m, 2H, diastereotopic) | 82.0 (d, ¹JCF=175) | -230 (td, ²JFH=47, ³JFH=23) | Yes |

| C=O (Urethane) | N/A | 156.0 | N/A | No |

| C=O (Acid) | ~11 (br s, 1H) | 174.0 | N/A | No |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H Spectrum: Acquire a standard proton spectrum. Ensure sufficient resolution to resolve the complex multiplets of the alanine core.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be needed due to the lower sensitivity of ¹³C.

-

¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F spectrum. Use a fluorine-free reference standard or an internal standard if precise chemical shift referencing is required.

-

2D HSQC Spectrum: Acquire a gradient-selected HSQC experiment to establish one-bond ¹H-¹³C correlations.

Part 3: Stereochemical Confirmation - Chiral Chromatography

Expertise & Experience: The synthesis of an enantiopure compound requires a robust method to verify its enantiomeric excess (% ee). While NMR can be used with chiral shift reagents, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for its accuracy, robustness, and sensitivity.[11][12] It provides a direct visualization of the two enantiomers.

Causality: The principle of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[13] This creates a transient diastereomeric complex, leading to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. A successful validation will show a single major peak corresponding to the desired (R)-enantiomer.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H). These are broadly effective for N-protected amino acids.

-

Mobile Phase Screening: Begin with a simple mobile phase, such as a mixture of hexane and isopropanol. Vary the ratio to optimize separation (resolution) and retention time. Small amounts of an acidic additive (e.g., 0.1% trifluoroacetic acid) can improve peak shape.

-

Sample Preparation: Prepare a standard of the analyte at ~1 mg/mL in the mobile phase. To confirm peak identity, a racemic standard is required. If not available, a small amount of the (R)-enantiomer can be racemized under harsh basic conditions to generate the (S)-enantiomer for method validation.

-

Analysis: Inject the sample and monitor the elution profile using a UV detector (e.g., at 254 nm for the Cbz group).

-

Quantification: For the enantiopure sample, integrate the area of the major peak. The % ee is calculated as: [(Area_R - Area_S) / (Area_R + Area_S)] * 100. The target is >99% ee.

Part 4: The Gold Standard - Single Crystal X-ray Crystallography

Expertise & Experience: While the combination of HRMS, multinuclear NMR, and chiral HPLC provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a three-dimensional model of the molecule, directly visualizing the atomic connectivity and, crucially, the absolute stereochemistry.[14][15]

Trustworthiness: This technique is considered the final arbiter in structure elucidation because it does not rely on inference from spectroscopic data but provides a direct image of the molecular structure. The primary challenge is often not the analysis but the preparation of a diffraction-quality single crystal, which can be a time-consuming and empirical process.[16][17]

Experimental Workflow: X-ray Crystallography

-

Crystallization Screening: Screen a wide range of solvent systems (e.g., ethyl acetate/hexanes, methanol/water, dichloromethane/petroleum ether) using slow evaporation, vapor diffusion, or cooling methods to grow single crystals.

-

Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen. Collect diffraction data using a modern X-ray diffractometer.[15]

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Fit the atoms of the known composition (from MS and NMR) into the map. Refine the model to achieve the best fit with the experimental data.

-

Absolute Stereochemistry: For a chiral molecule with a known chiral starting material, the absolute configuration can be confidently assigned. If required, anomalous dispersion methods can be used for absolute confirmation.

Integrated Conclusion: A Self-Validating Analytical Framework

The structure elucidation of Cbz-protected (R)-3-fluoroalanine is not a linear process but an integrated, cyclical validation. Each piece of data reinforces the others, building an unshakeable foundation of evidence.

Caption: Integrated approach showing the synergistic and self-validating nature of the analytical techniques.

HRMS confirms the elemental formula predicted by the synthesis. Multinuclear NMR confirms the atomic connectivity and diastereotopic relationships implied by that formula. Chiral HPLC validates the enantiopurity of the sample analyzed by NMR. Finally, X-ray crystallography provides a definitive 3D picture that must be consistent with all preceding spectroscopic and chromatographic data. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the absolute structural certainty required for advancing a candidate in a drug development pipeline.

References

- MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.

- ScienceDirect. (n.d.). A beginner's guide to 19F NMR and its role in drug screening.

- National Institutes of Health (NIH). (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery.

- ACS Publications. (n.d.). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry.

- Bentham Science. (2019). 19F-NMR in Target-based Drug Discovery. Current Medicinal Chemistry.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity Determination.

- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Springer Nature. (2025). Advances in chiral analysis: from classical methods to emerging technologies.

- Wikipedia. (n.d.). Chiral analysis.

- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms.

- ACS Publications. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- OpenOChem Learn. (n.d.). Measuring Chiral Purity.

- University of Illinois. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- University of Washington. (n.d.). Fluorine NMR.

- Chemistry LibreTexts. (2021). Enantiomeric Purity.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- National Institutes of Health (NIH). (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.

- National Institutes of Health (NIH). (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- BOC Sciences. (n.d.). CBZ-Amino Acids.

- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

- National Institutes of Health (NIH). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

- National Institutes of Health (NIH). (n.d.). Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine.

- ResearchGate. (2025). Asymmetric Synthesis of (R)-3-fluoroalanine from 3-fluoropyruvate Using Omega-transaminase.

- IUCr Journals. (n.d.). Heavy-atom derivatization.

- Cardiff University. (2015). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids.

- National Institutes of Health (NIH). (2025). Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection.

- Proteopedia. (n.d.). Protein X-ray Crystallography & Protein Structure Determination.

- Chemistry LibreTexts. (2023). X-ray Crystallography.

- National Institutes of Health (NIH). (n.d.). beta-fluoro-L-alanine. PubChem.

- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biophysics.org [biophysics.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 13. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]

- 14. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cardiff.ac.uk [cardiff.ac.uk]

An In-depth Technical Guide on (R)-3-fluoroalanine Benzyloxycarbonyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-fluoroalanine is a pivotal fluorinated amino acid analog extensively utilized in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall efficacy of peptide-based therapeutics. The strategic incorporation of this non-canonical amino acid into complex molecular architectures necessitates a robust and versatile protecting group strategy for its amine functionality. The benzyloxycarbonyl (Cbz or Z) group stands out as a classic and highly effective protecting group, offering a fine balance of stability under various synthetic conditions and susceptibility to mild deprotection. This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of the Cbz protecting group in the context of (R)-3-fluoroalanine chemistry. It is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to effectively utilize this critical synthetic tool.

The Crucial Role of Amine Protection in Peptide Synthesis

The synthesis of peptides and other complex molecules requires the sequential and controlled formation of amide bonds. The amine group of an amino acid is a potent nucleophile that can engage in undesirable side reactions if left unprotected. Protecting groups are chemical moieties that are reversibly attached to a functional group to temporarily block its reactivity. In the realm of peptide chemistry, the protection of the α-amino group is paramount to prevent self-polymerization and to ensure that the desired peptide sequence is assembled with high fidelity.[1]

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, was a landmark development in peptide synthesis.[2] It is an alkoxycarbonyl-type protecting group that effectively suppresses the nucleophilicity and basicity of the amine's lone pair of electrons.[3][4]

The Benzyloxycarbonyl (Cbz) Group: Properties and Advantages

The Cbz group offers several advantages that have cemented its status as a cornerstone of organic synthesis:

-

Stability: The Cbz group is stable to a wide range of reaction conditions, including those that are acidic or basic, making it compatible with many synthetic transformations.[5]

-

Ease of Introduction: The protection of an amine with the Cbz group is typically a high-yielding and straightforward process.[6]

-

Crystallinity: The introduction of the Cbz group often imparts crystallinity to the protected amino acid, which greatly facilitates its purification by recrystallization.[6]

-

Orthogonality: The Cbz group is orthogonal to other commonly used amine protecting groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). This means that the Cbz group can be selectively removed in the presence of these other groups, which is a critical feature in the synthesis of complex molecules with multiple functional groups.[7][8]

Synthesis of Cbz-(R)-3-fluoroalanine: The Schotten-Baumann Reaction

The most prevalent method for the introduction of the Cbz group onto an amine is the Schotten-Baumann reaction.[9][10] This reaction involves the acylation of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[2][11]

Mechanism of Cbz Protection:

The reaction is typically carried out in a biphasic system consisting of an organic solvent and an aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide.[12][13] The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a tetrahedral intermediate.[10] This intermediate then collapses, expelling a chloride ion to form the Cbz-protected amine. The base in the aqueous phase serves to neutralize the hydrochloric acid that is generated as a byproduct, driving the reaction to completion.[10][12]

Figure 1: Conceptual workflow of the Cbz protection of (R)-3-fluoroalanine via the Schotten-Baumann reaction.

Experimental Protocol: Cbz Protection of (R)-3-fluoroalanine

| Step | Procedure | Purpose |

| 1 | Dissolve (R)-3-fluoroalanine in an aqueous solution of sodium bicarbonate. | To deprotonate the amino group, making it more nucleophilic. |

| 2 | Cool the solution to 0°C. | To control the reaction rate and minimize side reactions. |

| 3 | Add benzyl chloroformate dropwise while maintaining the temperature at 0°C. | To introduce the Cbz protecting group. |

| 4 | Allow the reaction to warm to room temperature and stir overnight. | To ensure the reaction goes to completion. |

| 5 | Perform an aqueous workup to remove water-soluble impurities. | To isolate the crude product. |

| 6 | Purify the product by recrystallization or column chromatography. | To obtain the pure Cbz-(R)-3-fluoroalanine. |

Deprotection of the Cbz Group: Releasing the Free Amine

A key advantage of the Cbz group is that it can be removed under relatively mild conditions, most commonly through catalytic hydrogenolysis.[2][6]

Catalytic Hydrogenolysis:

This is the most widely used method for Cbz deprotection and involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2][14] The reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide as the only byproducts, which are easily removed.[14]

Figure 2: Deprotection of Cbz-(R)-3-fluoroalanine via catalytic hydrogenolysis.

Transfer Hydrogenation:

An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor such as ammonium formate in the presence of a palladium catalyst.[14] This method is often preferred for its operational simplicity and enhanced safety, as it avoids the need for a flammable gas.[15]

Acid-Mediated Deprotection:

In cases where catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups, the Cbz group can be cleaved under acidic conditions, for instance, with a solution of hydrogen bromide in acetic acid.[6][15][16] However, these conditions are harsh and may not be compatible with sensitive substrates.[15]

Applications in Drug Discovery

The incorporation of (R)-3-fluoroalanine into peptides and other bioactive molecules can have profound effects on their pharmacological properties. Fluorine's high electronegativity can alter the acidity and basicity of neighboring functional groups, influence molecular conformation, and block sites of metabolic degradation.[17][18][19][20][21] This has made fluorinated amino acids, such as (R)-3-fluoroalanine, highly sought-after building blocks in the design of novel therapeutics.[18][21]

Conclusion

The benzyloxycarbonyl protecting group is an invaluable tool in the synthetic chemist's arsenal, particularly in the context of peptide synthesis and the incorporation of non-canonical amino acids like (R)-3-fluoroalanine. Its stability, ease of introduction, and mild deprotection conditions make it a versatile and reliable choice for a wide range of applications. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to confidently and effectively utilize the Cbz group in their pursuit of innovative drug candidates and other advanced materials.

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

-

Organic Chemistry. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

- Nieto-Domínguez, M., Sako, A., Enemark-Rasmussen, K., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

- Park, E. S., et al. (2025, August 7). Asymmetric Synthesis of (R)-3-fluoroalanine from 3-fluoropyruvate Using Omega-transaminase.

-

ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

- MDPI. (n.d.).

-

chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

Thieme. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

- ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.

- NIH. (n.d.). Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine. PMC.

-

Common Conditions. (n.d.). Cbz Protection. Retrieved from [Link]

- ResearchGate. (2025, August 6). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.

-

PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

PubMed Central. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. bachem.com [bachem.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 11. testbook.com [testbook.com]

- 12. Schotten-Baumann_reaction [chemeurope.com]

- 13. grokipedia.com [grokipedia.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tdcommons.org [tdcommons.org]

- 17. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 18. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmacyjournal.org [pharmacyjournal.org]

- 20. nbinno.com [nbinno.com]

- 21. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Chiral Fluorinated Amino Acids: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and chemical biology. This guide provides a comprehensive overview of chiral fluorinated amino acids, delving into their synthesis, unique physicochemical properties, and diverse applications. As a senior application scientist, this document is intended to serve as an in-depth resource, offering not just a review of the field but also actionable insights and detailed methodologies to empower researchers in their pursuit of novel therapeutics and engineered biomolecules. The introduction of fluorine can dramatically alter the biological and physical properties of amino acids, including lipophilicity, metabolic stability, and conformational preferences, making them invaluable building blocks in modern drug discovery.[1][2][3][4]

I. Asymmetric Synthesis of Chiral Fluorinated Amino Acids

The stereocontrolled synthesis of chiral fluorinated amino acids is a critical challenge that has been addressed through various innovative methodologies. This section explores key asymmetric strategies, providing both mechanistic understanding and practical protocols.

Chiral Ni(II) Complexes: A Workhorse for Gram-Scale Synthesis

A highly successful and widely adopted method for the asymmetric synthesis of a diverse range of chiral amino acids, including fluorinated analogues, involves the use of chiral Ni(II) complexes of a Schiff base derived from a chiral amine and glycine or alanine.[5][6][7] This method offers high stereocontrol and the ability to produce these valuable building blocks on a gram scale.[5][7]

The general strategy involves the alkylation of a Ni(II) complex of a glycine Schiff base with a fluorinated electrophile. The chiral ligand on the nickel complex directs the alkylation to one face of the prochiral glycine, leading to the formation of the desired stereoisomer with high diastereoselectivity. Subsequent hydrolysis of the complex liberates the chiral fluorinated amino acid.

Experimental Protocol: Asymmetric Synthesis of a Fluorinated Amino Acid via a Chiral Ni(II) Complex [5][7]

Step 1: Formation of the Chiral Ni(II) Complex

-

A chiral ligand, typically derived from a chiral amine like (S)-2-aminomethylpyrrolidine, is condensed with glycine to form a Schiff base.

-

This Schiff base is then reacted with a nickel(II) salt, such as NiCl2, in the presence of a base (e.g., sodium methoxide) to form the planar chiral Ni(II) complex.

Step 2: Asymmetric Alkylation

-

The chiral Ni(II) complex is dissolved in a suitable aprotic solvent, such as DMF.

-

A fluorinated alkyl halide (e.g., a fluoroalkyl iodide) is added as the electrophile.

-

A base, such as potassium hydroxide or DBU, is added to facilitate the deprotonation of the glycine methylene group and initiate the alkylation.

-

The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature) to maximize diastereoselectivity.

-

The progress of the reaction is monitored by TLC or LC-MS.

Step 3: Hydrolysis and Protection

-

Upon completion of the alkylation, the reaction mixture is acidified with an aqueous acid (e.g., HCl) to hydrolyze the Schiff base and the ester group.

-

The free chiral fluorinated amino acid is then typically protected for further use, for example, with an Fmoc group for solid-phase peptide synthesis. This is achieved by reacting the amino acid with Fmoc-OSu in the presence of a base like sodium bicarbonate.

-

The final protected amino acid is purified by column chromatography.

Caption: Workflow for the asymmetric synthesis of chiral fluorinated amino acids using a Ni(II) complex.

Organocatalytic Asymmetric Fluorination

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including chiral fluorinated amino acids.[8] Chiral amines, such as proline and its derivatives, can catalyze the asymmetric fluorination of aldehydes and ketones.

One common approach involves the formation of a chiral enamine intermediate from an aldehyde and a chiral amine catalyst. This enamine then reacts with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), with the chiral catalyst directing the facial selectivity of the fluorine addition.

Phase-Transfer Catalysis

Chiral phase-transfer catalysis offers another effective strategy for the asymmetric synthesis of fluorinated amino acids.[9][10][11][12] In this approach, a chiral quaternary ammonium salt or a chiral crown ether is used to transport an anionic nucleophile (e.g., fluoride) or a prochiral enolate from an aqueous or solid phase to an organic phase where the reaction with an electrophile occurs. The chiral catalyst creates a chiral environment around the reacting species, inducing enantioselectivity.

Biocatalysis: The Green Chemistry Approach

Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral fluorinated amino acids.[13][14][15][16] Lipases, for instance, can be used for the kinetic resolution of racemic fluorinated amino acid esters through enantioselective hydrolysis.[14][15] In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be easily separated. Transaminases are another class of enzymes that can be employed for the asymmetric synthesis of fluorinated amino acids from the corresponding α-keto acids.

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Fluorinated Amino Acid Ester [14][15]

Step 1: Enzyme and Substrate Preparation

-

A suitable lipase (e.g., from Candida antarctica or Pseudomonas cepacia) is immobilized on a solid support.

-

The racemic fluorinated amino acid ester is dissolved in a suitable organic solvent (e.g., toluene or hexane).

Step 2: Enzymatic Reaction

-

The immobilized lipase is added to the solution of the racemic ester.

-

A stoichiometric amount of water is added to facilitate the hydrolysis.

-

The reaction mixture is incubated at a controlled temperature with gentle agitation.

-

The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.

Step 3: Separation and Isolation

-

Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off.

-

The resulting mixture contains the unreacted ester of one enantiomer and the hydrolyzed carboxylic acid of the other.

-

These can be separated by extraction. The carboxylic acid can be extracted into an aqueous basic solution, leaving the ester in the organic phase.

-

Acidification of the aqueous layer followed by extraction allows for the isolation of the chiral fluorinated amino acid. The ester can be recovered from the organic phase.

Caption: Workflow for the enzymatic kinetic resolution of a racemic fluorinated amino acid ester.

II. Physicochemical and Biological Properties of Chiral Fluorinated Amino Acids

The introduction of fluorine, the most electronegative element, into an amino acid can have profound effects on its physicochemical and biological properties.[3]

Impact on Acidity and Lipophilicity

The strong electron-withdrawing nature of fluorine significantly influences the pKa values of the amino and carboxylic acid groups. Generally, fluorination lowers the pKa of both the carboxylic acid and the amino group, making the former a stronger acid and the latter a weaker base.[17][18][19][20][21]

Fluorination also has a dramatic effect on lipophilicity, often increasing it. This is a key consideration in drug design, as lipophilicity affects a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[17][18][19]

| Amino Acid | pKa (α-COOH) | pKa (α-NH3+) | logP (Calculated) | Reference |

| Alanine | 2.34 | 9.69 | -2.86 | [21] |

| 3-Fluoroalanine | ~1.8 | ~8.7 | -2.35 | [17][18] |

| Phenylalanine | 1.83 | 9.13 | 1.58 | [21] |

| 4-Fluorophenylalanine | ~1.7 | ~8.9 | 1.79 | [17][18] |

| Proline | 1.99 | 10.60 | -2.58 | [21] |

| 4-Fluoroproline | ~1.5 | ~9.8 | -2.15 | [17][18] |

Conformational Effects in Peptides and Proteins

The incorporation of fluorinated amino acids can significantly influence the conformational preferences of peptides and proteins. The steric bulk and the unique electronic properties of the C-F bond can lead to distinct dihedral angle preferences and can be used to stabilize or destabilize specific secondary structures like α-helices and β-sheets.[20][22][23] For example, the gauche effect between the C-F bond and vicinal electron-withdrawing groups can lead to a preference for specific rotamers.

| Fluorinated Amino Acid | Peptide Sequence | Dihedral Angles (φ, ψ) | Conformational Preference | Reference |

| (2S,4R)-4-Fluoroproline | Ac-(2S,4R)-FPro-NHMe | -75°, 160° | Polyproline II helix | [22] |

| (2S,4S)-4-Fluoroproline | Ac-(2S,4S)-FPro-NHMe | -60°, 135° | C7 equatorial conformation | [22] |

| Hexafluoroleucine | (Hfl)n | -63°, -41° | α-helix | [20] |

III. Applications in Drug Discovery and Peptide Engineering

The unique properties of chiral fluorinated amino acids make them highly valuable in the design of novel therapeutics and the engineering of peptides and proteins with enhanced properties.

Enhancing Metabolic Stability and Bioavailability

One of the most significant advantages of incorporating fluorinated amino acids into drug candidates is the enhancement of metabolic stability. The strong C-F bond is resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be blocked, leading to a longer half-life and improved bioavailability.[1][2][3][4]

Modulating Receptor Binding and Potency

The electronic and conformational effects of fluorine can be exploited to fine-tune the binding affinity of a drug molecule to its target receptor. The introduction of a fluorine atom can alter the charge distribution and dipole moment of a molecule, leading to more favorable electrostatic interactions with the receptor. Furthermore, the conformational constraints imposed by fluorinated amino acids can pre-organize a peptide or small molecule into a bioactive conformation, thereby increasing its potency.[1][2][3][4]

Case Studies of Fluorinated Amino Acids in FDA-Approved Drugs

Several FDA-approved drugs contain chiral fluorinated amino acids, highlighting their importance in modern medicine.

-

Sitagliptin (Januvia®): An oral hypoglycemic agent used for the treatment of type 2 diabetes, sitagliptin contains a trifluoromethyl-substituted β-amino acid derivative. The trifluoromethyl group was introduced to enhance the potency and metabolic stability of the compound.

-

Aprepitant (Emend®): An antiemetic drug, aprepitant features a fluorophenylmorpholine core derived from a fluorinated amino acid. The fluorine atoms contribute to the drug's high affinity for the neurokinin-1 (NK1) receptor.

Fluorinated Amino Acids in Clinical Development

A number of drug candidates containing chiral fluorinated amino acids are currently in various stages of clinical trials, further underscoring the continued interest in this class of compounds.[24][25] These candidates span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

IV. Analytical and Characterization Techniques

The analysis and characterization of chiral fluorinated amino acids require specialized techniques to determine their purity, enantiomeric excess, and structure.

Chiral Chromatography (HPLC and GC-MS)

Chiral high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools for the separation and quantification of enantiomers of fluorinated amino acids.[26][27][28][29][30][31][32][33][34]

Experimental Protocol: Chiral HPLC Separation of Fmoc-Protected Fluorinated Amino Acids [28][30][33][34]

Step 1: Column Selection and Mobile Phase Preparation

-

Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC) are often effective.

-

Prepare the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.

Step 2: Sample Preparation and Analysis

-

Dissolve the Fmoc-protected fluorinated amino acid sample in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Run the analysis under isocratic or gradient elution conditions.

-

Detect the eluting enantiomers using a UV detector, typically at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm).

Step 3: Data Analysis

-

Identify the peaks corresponding to the two enantiomers.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Caption: Workflow for the chiral HPLC analysis of Fmoc-protected fluorinated amino acids.

For GC-MS analysis, the amino acids are typically derivatized to increase their volatility. A common derivatization procedure involves esterification of the carboxylic acid followed by acylation of the amino group with a fluorinated reagent like trifluoroacetic anhydride.[26][27][29][31][32] The resulting derivatives are then separated on a chiral GC column.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a uniquely powerful technique for the characterization of fluorinated molecules.[35][36][37][38][39] The 19F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift range, making it highly sensitive to the local electronic environment.[35][36][37][39]

A Practical Guide to 19F NMR of Chiral Fluorinated Amino Acids [35][36][37][38][39]

Sample Preparation:

-

Dissolve the fluorinated amino acid or peptide in a suitable deuterated solvent.

-

The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time (typically 1-10 mg in 0.5-0.7 mL of solvent).

-

A fluorine-containing reference standard, such as trifluorotoluene or trifluoroacetic acid, can be added for chemical shift referencing.

Data Acquisition:

-

19F NMR spectra can be acquired on most modern NMR spectrometers equipped with a broadband probe.

-

A simple one-pulse experiment is usually sufficient for routine analysis.

-

Proton decoupling is often employed to simplify the spectra and improve sensitivity by removing 1H-19F couplings.

Data Interpretation:

-

Chemical Shift: The chemical shift of the 19F signal provides information about the electronic environment of the fluorine atom. Different fluorine substitution patterns (e.g., -CF3, -CHF2, -CH2F, Ar-F) have characteristic chemical shift ranges.

-

Coupling Constants: The coupling between 19F and other nuclei (e.g., 1H, 13C, or other 19F nuclei) provides valuable structural information. For example, the magnitude of 3JHF coupling constants can be used to determine dihedral angles.

-

Enantiomeric Purity: In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the 19F NMR signals of the two enantiomers of a chiral fluorinated amino acid may be resolved, allowing for the determination of enantiomeric excess.

Conclusion

Chiral fluorinated amino acids represent a cornerstone of modern medicinal chemistry and peptide science. Their unique ability to modulate key physicochemical and biological properties has led to their incorporation into a growing number of therapeutic agents. The continued development of novel and efficient asymmetric synthetic methods, coupled with a deeper understanding of the structure-property relationships of these fascinating molecules, will undoubtedly fuel further innovation in drug discovery and the design of advanced biomaterials. This guide has provided a comprehensive overview of the current state of the field, offering both foundational knowledge and practical insights to aid researchers in harnessing the full potential of chiral fluorinated amino acids.

References

-

Utilization of fluorinated α-amino acids in small molecule drug design. (2025). Expert Opinion on Drug Discovery. [Link]

-

Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). MDPI. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. (2002). CHIMIA International Journal for Chemistry. [Link]

-

A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (2025). ResearchGate. [Link]

-

Enzymatic synthesis of fluorinated compounds. (2021). Applied Microbiology and Biotechnology. [Link]

-

A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). JOVE. [Link]

-

Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. (2005). ResearchGate. [Link]

-

A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). Amino Acids. [Link]

-

Synthetic strategies to α‐fluorinated α‐amino acids. (2020). Molecules. [Link]

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. [Link]

-

Fluorine NMR. (n.d.). University of California, Santa Barbara. [Link]

-

Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. (2022). Results in Chemistry. [Link]

-

A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). Amino Acids. [Link]

-

Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. (2022). Results in Chemistry. [Link]

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Institutes of Health. [Link]

-

Standard torsion angles in the major fl turn types. (n.d.). ResearchGate. [Link]

-

Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. (2022). ChemRxiv. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). National Institutes of Health. [Link]

-

Approaches to Obtaining Fluorinated α-Amino Acids. (2019). Chemical Reviews. [Link]

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2022). Beilstein Journal of Organic Chemistry. [Link]

-

Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. (2022). Soft Matter. [Link]

-

Synthesis of Fluorinated β-Amino Acids. (2025). ResearchGate. [Link]

-

Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. (2024). ChemBioChem. [Link]

-

19Flourine NMR. (n.d.). University of Sheffield. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. [Link]

-

Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. (2025). ResearchGate. [Link]

-

Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent. [Link]

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). National Institutes of Health. [Link]

-

Comparison of the changes in Log P of selected alkyl and fluoroalkyl.... (n.d.). ResearchGate. [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... (n.d.). ResearchGate. [Link]

-

Enzymatic Synthesis of Fluorine-Containing Amino. (n.d.). Amanote Research. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). MDPI. [Link]

-

CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025). Ukrainian Chemistry Journal. [Link]

-

Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. (2014). Journal of the American Chemical Society. [Link]

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. [Link]

-

The coordinates of the φ and ψ dihedral angles of Table 1 shown on a.... (n.d.). ResearchGate. [Link]

-

An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. (n.d.). National Institutes of Health. [Link]

-

Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. (n.d.). International Journal of Scientific & Engineering Research. [Link]

-

Ch27 pKa and pI values. (n.d.). University of Calgary. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains | MDPI [mdpi.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts – Oriental Journal of Chemistry [orientjchem.org]

- 13. chimia.ch [chimia.ch]

- 14. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. (PDF) Enzymatic Synthesis of Fluorine-Containing Amino [research.amanote.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Amino Acids Reference Chart [sigmaaldrich.com]

- 22. Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - Nanoscale (RSC Publishing) DOI:10.1039/D2NR01648F [pubs.rsc.org]

- 23. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ucj.org.ua [ucj.org.ua]

- 26. researchgate.net [researchgate.net]

- 27. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 28. researchgate.net [researchgate.net]

- 29. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. phenomenex.com [phenomenex.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 34. agilent.com [agilent.com]

- 35. biophysics.org [biophysics.org]

- 36. Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 37. par.nsf.gov [par.nsf.gov]

- 38. researchgate.net [researchgate.net]

- 39. 19Flourine NMR [chem.ch.huji.ac.il]

A Senior Application Scientist's Guide to Sourcing and Validating Enantiopure N-Cbz-3-fluoroalanine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure N-Cbz-3-fluoroalanine is a valuable building block in medicinal chemistry, offering a strategic entry point for incorporating fluorine into peptides and other pharmaceutical agents to enhance their therapeutic profiles. However, its direct, off-the-shelf availability is notably scarce, presenting a significant bottleneck for research and development. This technical guide provides an in-depth analysis of the current sourcing landscape, detailing the challenges of direct procurement and highlighting the necessity for custom or in-house synthesis. We present field-proven synthetic methodologies, starting from readily available chiral precursors, and underscore the causality behind critical experimental choices. Furthermore, this guide establishes a robust framework for analytical validation, providing detailed, step-by-step protocols for quantifying enantiomeric purity via Chiral High-Performance Liquid Chromatography (HPLC). This document is designed to equip researchers with the practical knowledge required to confidently source, synthesize, and validate N-Cbz-3-fluoroalanine for their discovery programs.

Introduction: The Strategic Value of N-Cbz-3-fluoroalanine

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often imparting improved metabolic stability, enhanced binding affinity, and modulated bioavailability.[1] Fluorinated amino acids, in particular, serve as powerful tools for modifying peptides, as the strategic placement of fluorine can induce favorable conformational changes and protect against enzymatic degradation.[1][2] The 3-fluoroalanine scaffold is of particular interest, acting as a bioisostere of serine or alanine with unique electronic properties.

The N-Carbobenzyloxy (Cbz) protecting group is a classic and robust choice in peptide synthesis, valued for its stability under a wide range of reaction conditions and its clean removal via hydrogenolysis.[3] The combination of these two motifs in enantiopure N-Cbz-3-fluoroalanine provides a highly versatile building block for Solid-Phase Peptide Synthesis (SPPS) and solution-phase approaches. However, a survey of the current market reveals a critical challenge: the direct commercial availability of this specific compound is extremely limited. This guide therefore addresses this gap by providing a comprehensive overview of both the sourcing landscape and the necessary synthetic and analytical workflows.

Part 1: The Commercial Sourcing Landscape

A thorough investigation of major chemical supplier catalogs indicates that enantiopure N-Cbz-3-fluoroalanine (both D and L isomers) is not a standard stock item. Researchers will typically find suppliers offering closely related analogs, such as those with alternative protecting groups (Boc, Fmoc) or different fluorination patterns. The most practical procurement strategies are therefore custom synthesis requests or reliance on suppliers of the necessary starting materials for in-house synthesis.

Table 1: Sourcing Strategy for N-Cbz-3-fluoroalanine and Related Analogs

| Supplier Category | Typical Offering | Recommended Action | Key Consideration |

| Custom Synthesis Providers | Synthesis on demand | Request a quote for specific enantiomer, quantity, and required purity (>98% ee). | Lead times can be significant (4-12 weeks). Cost per gram is higher for smaller scales. |